molecular formula C17H29N3O4 B12252122 N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12252122
M. Wt: 339.4 g/mol
InChI Key: HYJYQPNMZBHQSQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a cyclohexyl group and two morpholine rings

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C17H29N3O4/c21-16(18-14-4-2-1-3-5-14)13-19-6-11-24-15(12-19)17(22)20-7-9-23-10-8-20/h14-15H,1-13H2,(H,18,21)

InChI Key

HYJYQPNMZBHQSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide typically involves the reaction of cyclohexylamine with a suitable morpholine derivative. One common method involves the use of 2-(morpholine-4-carbonyl)morpholine, which is reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine rings can be replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the morpholine rings.

Scientific Research Applications

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[2-(morpholin-4-yl)ethyl]acetamide
  • N-cyclohexyl-2-[2-(morpholin-4-yl)propyl]acetamide
  • N-cyclohexyl-2-[2-(morpholin-4-yl)butyl]acetamide

Uniqueness

N-cyclohexyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide is unique due to the presence of two morpholine rings, which can confer specific chemical and biological properties

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